H-Hyp-Obzl
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Overview
Description
Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate is a chemical compound with the molecular formula C12H15NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Hyp-Obzl typically involves the use of N-benzyloxycarbonyl-(4R)-hydroxy-L-proline and borane-dimethyl sulfide complex. The reaction mixture is stirred at 0°C and then heated under reflux conditions. This method ensures the formation of the desired product with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carboxylate group yields an alcohol.
Scientific Research Applications
Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-Hyp-Obzl involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups play a crucial role in binding to enzymes and receptors, influencing their activity and function . The compound’s unique structure allows it to modulate various biochemical pathways, making it valuable in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-methoxy-3,6-dihydro-1(2H)-pyridinecarboxylate
- Benzyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- 1-Benzyl-4-(1-pyrrolidinyl)-1,2,3,6-tetrahydropyridine
Uniqueness
Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and binding properties. This makes it particularly useful in asymmetric synthesis and as a chiral ligand in catalysis .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H15NO3/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11+/m1/s1 |
InChI Key |
JRNDKKNYOOZFRT-MNOVXSKESA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
C1C(CNC1C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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